N-[3-(aminomethyl)phenyl]-3-fluorobenzamide
Overview
Description
N-[3-(aminomethyl)phenyl]-3-fluorobenzamide is an organic compound with the molecular formula C14H13FN2O It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with 3-(aminomethyl)aniline. The process can be carried out under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-[3-(aminomethyl)phenyl]-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its amide functionality.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the aminomethyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
N-[3-(aminomethyl)phenyl]-N,N-dimethylamine: Similar structure but with a dimethylamine group instead of the fluorobenzamide moiety.
3-(Dimethylamino)phenol: Contains a dimethylamino group attached to a phenol ring.
Uniqueness
N-[3-(aminomethyl)phenyl]-3-fluorobenzamide is unique due to the presence of both the aminomethyl group and the fluorobenzamide moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and binding affinity, while the aminomethyl group provides additional functional versatility .
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-3-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-12-5-2-4-11(8-12)14(18)17-13-6-1-3-10(7-13)9-16/h1-8H,9,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIWZKMAVINMGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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